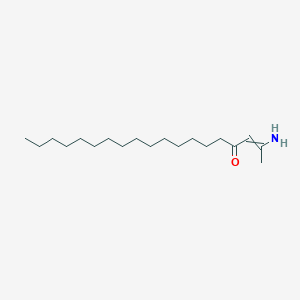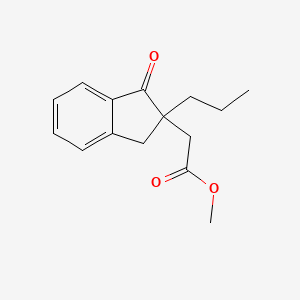
Methyl (1-oxo-2-propyl-2,3-dihydro-1H-inden-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1-oxo-2-propyl-2,3-dihydro-1H-inden-2-yl)acetate is a chemical compound with a complex structure that includes an indene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-oxo-2-propyl-2,3-dihydro-1H-inden-2-yl)acetate typically involves organic synthesis techniques. One common method includes the reaction of 1-oxo-2,3-dihydro-1H-indene with propyl groups under specific conditions to form the desired compound . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or ethyl acetate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis processes. These processes are designed to optimize yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Methyl (1-oxo-2-propyl-2,3-dihydro-1H-inden-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
科学的研究の応用
Methyl (1-oxo-2-propyl-2,3-dihydro-1H-inden-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
作用機序
The mechanism by which Methyl (1-oxo-2-propyl-2,3-dihydro-1H-inden-2-yl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action .
類似化合物との比較
Similar Compounds
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- 1-Oxo-2,3-dihydro-1H-inden-4-yl benzoate
- 2-(6-bromo-3-oxo-2,3-dihydro-1H-inden-1-yl)malononitrile
Uniqueness
Methyl (1-oxo-2-propyl-2,3-dihydro-1H-inden-2-yl)acetate stands out due to its specific structural features, which confer unique chemical properties and reactivity.
特性
CAS番号 |
651715-68-3 |
|---|---|
分子式 |
C15H18O3 |
分子量 |
246.30 g/mol |
IUPAC名 |
methyl 2-(3-oxo-2-propyl-1H-inden-2-yl)acetate |
InChI |
InChI=1S/C15H18O3/c1-3-8-15(10-13(16)18-2)9-11-6-4-5-7-12(11)14(15)17/h4-7H,3,8-10H2,1-2H3 |
InChIキー |
JVGSDJMLZDSCBV-UHFFFAOYSA-N |
正規SMILES |
CCCC1(CC2=CC=CC=C2C1=O)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



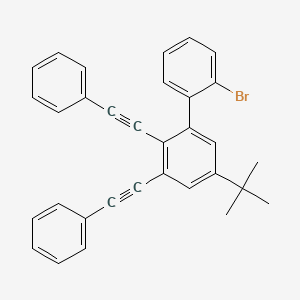
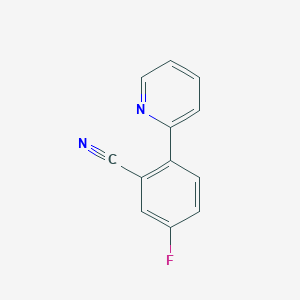
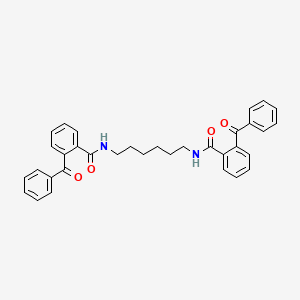
![(2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid](/img/structure/B12524446.png)
![Phenol, 2,2'-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12524451.png)
![2-[(4E)-4-{[(8S)-5,6,7,8-Tetrahydroquinolin-8-yl]imino}butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12524457.png)

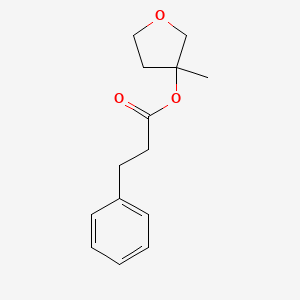

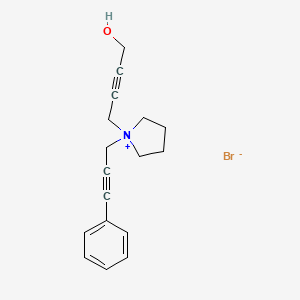
![[(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid](/img/structure/B12524500.png)
![5-Hydroxy-4-[1-hydroxy-1-(3-methoxyphenyl)dodecyl]furan-2(5H)-one](/img/structure/B12524501.png)
